8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine
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Overview
Description
8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, such as 8-fluoroquinoline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Methylation: The final step involves methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, methyl iodide, potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of the target’s activity. The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-8-iodo-4-N-methylquinoline-3,4-diamine
- 8-Fluoro-6-iodo-4-N-methylquinoline-3,4-diamine
Uniqueness
8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine stands out due to its unique combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced reactivity and binding affinity are required .
Properties
Molecular Formula |
C10H9FIN3 |
---|---|
Molecular Weight |
317.10 g/mol |
IUPAC Name |
8-fluoro-6-iodo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9FIN3/c1-14-10-6-2-5(12)3-7(11)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
SIAGITOSULGZIC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=C(C2=NC=C1N)F)I |
Origin of Product |
United States |
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